2-Chloro-5-iodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-5-iodobenzoic acid often involves multistep chemical reactions including halogenation, nitration, reduction, and cyclization processes. For instance, compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid serve as multireactive building blocks in the heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles, demonstrating the synthetic versatility of chloro-iodobenzoic acid derivatives (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-iodobenzoic acid and its derivatives can be elucidated using X-ray diffraction techniques and spectroscopic methods. Studies on similar compounds, like 2-Chloro-4-nitrobenzoic acid, have demonstrated the role of halogen bonds in the crystal stabilization, indicating the importance of molecular structure analysis in understanding the properties and reactivity of such compounds (Oruganti et al., 2017).
Scientific Research Applications
Preparation of Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM)
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : 2-Chloro-5-iodobenzoic acid is used as a synthetic intermediate in the preparation of mGluR2 PAM . mGluR2 is a G protein-coupled receptor that functions as an autoreceptor for glutamate, inhibiting the release of vesicular contents at the presynaptic terminal of glutamatergic neurons .
Synthesis of Quinolone Carboxylic Acids as Cell-Permeable Inhibitors of Protein Tyrosine Phosphatase
- Scientific Field : Organic Chemistry and Biochemistry .
- Application Summary : 2-Chloro-5-iodobenzoic acid is also used to synthesize quinolone carboxylic acids, which act as cell-permeable inhibitors of protein tyrosine phosphatase .
Synthetic Method of 2-Chloro-5-iodobenzoic Acid
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Chloro-5-iodobenzoic acid is synthesized from methyl 2-aminobenzoate through a series of reactions including iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions . This method is characterized by modification or optimization of process steps and parameters based on traditional iodination, substitution, the Sandmeyer reaction, and hydrolysis .
- Methods of Application : The target product is obtained by subjecting methyl 2-aminobenzoate to iodination, substitution, a Sandmeyer reaction, and hydrolysis under alkaline conditions .
- Results or Outcomes : The method is simple in process, easy in operation, safe in production process, free of pollution, and high in yield of each step. The purity of the product is 95-98%. The total yield of the product is 64-70% .
Preparation of Oxidizing Reagents
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Iodobenzoic acid, which can be synthesized from 2-Chloro-5-iodobenzoic acid, is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .
Synthesis of Oligo (m -phenylene ethynylenes)
- Scientific Field : Organic Chemistry .
- Application Summary : 2-Iodobenzoic acid, which can be synthesized from 2-Chloro-5-iodobenzoic acid, is used as a reactant in the synthesis of oligo (m -phenylene ethynylenes) .
Synthesis of Various Detoxifiers of Organophosphorus Nerve Agents
Safety And Hazards
Future Directions
While specific future directions for 2-Chloro-5-iodobenzoic acid are not mentioned in the retrieved papers, its use as a synthetic intermediate in the preparation of metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) and quinolone carboxylic acids as cell-permeable inhibitors of protein tyrosine phosphatase suggests potential applications in the development of new pharmaceuticals .
properties
IUPAC Name |
2-chloro-5-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBYSTBEDVQOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334099 | |
Record name | 2-Chloro-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodobenzoic acid | |
CAS RN |
19094-56-5 | |
Record name | 2-Chloro-5-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19094-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019094565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-5-iodobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS4GYA9R3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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